molecular formula C7H16ClNO B012744 1-Aminomethyl-1-cyclohexanol hydrochloride CAS No. 19968-85-5

1-Aminomethyl-1-cyclohexanol hydrochloride

Cat. No.: B012744
CAS No.: 19968-85-5
M. Wt: 165.66 g/mol
InChI Key: DXIAEURKHWGAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminomethyl-1-cyclohexanol hydrochloride is a chemical compound with the molecular formula C7H15ClNO It is a white to grayish-beige powder that is used in various chemical syntheses and research applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminomethyl-1-cyclohexanol hydrochloride can be synthesized through the reaction of cyclohexanone with nitromethane, followed by reduction and subsequent treatment with hydrochloric acid. The general synthetic route involves:

    Nitroaldol Reaction: Cyclohexanone reacts with nitromethane in the presence of a base to form 1-nitro-1-cyclohexanol.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).

    Hydrochloride Formation: The resulting 1-aminomethyl-1-cyclohexanol is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Aminomethyl-1-cyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more reduced amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Cyclohexanone derivatives.

    Reduction Products: More reduced amines.

    Substitution Products: Various substituted cyclohexanol derivatives.

Scientific Research Applications

1-Aminomethyl-1-cyclohexanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-aminomethyl-1-cyclohexanol hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Its effects in biological systems may involve interactions with enzymes, receptors, and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-Aminomethyl-1-cyclohexanol hydrochloride can be compared with other similar compounds such as:

    Cyclohexylamine: Similar in structure but lacks the hydroxyl group.

    1-Aminomethylcyclohexane: Similar but without the hydroxyl group.

    Cyclohexanol: Lacks the amino group.

Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, allowing it to participate in a wider range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-7(9)4-2-1-3-5-7;/h9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIAEURKHWGAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173760
Record name 1-Aminomethylcyclohexan-1-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19968-85-5
Record name Cyclohexanol, 1-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19968-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminomethylcyclohexan-1-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019968855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19968-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminomethylcyclohexan-1-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminomethylcyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Aminomethyl-1-cyclohexanol hydrochloride (1 g, 6.04 mmol) was dissolved in cold water and then K2CO3 and ether were added. The mixture was stirred and then the ether layer was separated and the aqueous layer was again extracted with ether. The ether layers were combined, dried over MgSO4 and concentrated to afford 1-aminomethyl-1-cyclohexanol which was mixed with DMSO (3 mL) and 1-ethyl-6-methoxy-1H-pyrazolo[3,4-b]quinoline (0.8 g, 3 mmol). The reaction mixture was stirred at 110° C. overnight and then was partitioned between water and CH2Cl2. The CH2Cl2 layer was separated, dried, filtered and evaporated. The residue was crystallized from CH2Cl2 and recrystallized from acetonitrile to afford 0.65 g of 1-ethyl-6-methoxy-N-[(1-hydroxycyclohexyl)methyl]-1H-pyrazolo[3,4-b]quinolin-4-amine, m.p. 201-°203° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminomethyl-1-cyclohexanol hydrochloride
Reactant of Route 2
1-Aminomethyl-1-cyclohexanol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Aminomethyl-1-cyclohexanol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Aminomethyl-1-cyclohexanol hydrochloride
Reactant of Route 5
1-Aminomethyl-1-cyclohexanol hydrochloride
Reactant of Route 6
1-Aminomethyl-1-cyclohexanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.